3-(4-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrazolo-pyrido-pyrimidinone class, characterized by a fused tricyclic core. Its structure includes a 4-chlorophenyl group at position 3, a 2-fluorophenyl group at position 7, and a methyl substituent at position 2. The pyrimidin-6(7H)-one moiety may contribute to hydrogen-bonding interactions critical for bioactivity.
Properties
IUPAC Name |
5-(4-chlorophenyl)-11-(2-fluorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN4O/c1-13-20(14-6-8-15(23)9-7-14)21-25-12-16-18(28(21)26-13)10-11-27(22(16)29)19-5-3-2-4-17(19)24/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIHOHCCGXQXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrazolo-pyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes multiple aromatic rings and a pyrazolo-pyrimidine core, which are key to its biological interactions.
Research has indicated that compounds within the pyrazolo-pyrimidine class exhibit various biological activities, including:
- Antitumor Activity : These compounds have been shown to inhibit cancer cell proliferation through multiple pathways. For instance, they may act as inhibitors of specific kinases involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Preliminary studies suggest that this compound could possess activity against certain bacterial strains, although detailed studies are required to confirm these effects.
Biological Activity Data
The following table summarizes key biological activities associated with similar pyrazolo-pyrimidine compounds:
Case Study 1: Antitumor Activity
A study evaluating a series of pyrazolo-pyrimidine derivatives found that modifications at the 4-position significantly enhanced anticancer activity against lung cancer cell lines. The compound demonstrated an IC50 value of 0.63 µM, indicating potent inhibition of cell proliferation.
Case Study 2: Anti-inflammatory Effects
In vitro assays showed that certain derivatives could inhibit pro-inflammatory cytokines in macrophage cultures, suggesting potential use in treating inflammatory diseases.
Case Study 3: Antimicrobial Properties
A screening of various pyrazolo-pyrimidine compounds revealed moderate antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing promise as effective antimicrobial agents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. Specifically, 3-(4-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been included in screening libraries aimed at identifying new anticancer agents. It is part of a larger library that includes over 62,000 compounds specifically designed for cancer research .
Key Findings:
- The compound exhibited promising activity against various cancer cell lines.
- Structure-activity relationship (SAR) studies indicated that modifications to the phenyl groups significantly affect the biological activity of the compound.
Antituberculosis Properties
The compound has also been identified as a potential lead in the fight against tuberculosis (TB). In high-throughput screening assays, it demonstrated activity against Mycobacterium tuberculosis (Mtb), suggesting it could be developed into an effective antitubercular drug.
Mechanism of Action:
- The mechanism of action involves interference with metabolic pathways in Mtb, distinct from traditional TB drugs that target cell wall synthesis or isoprene biosynthesis.
- Resistance mechanisms were explored, revealing mutations in specific enzymes that could lead to reduced efficacy of the compound against Mtb .
Receptor Modulation
The compound has been noted for its ability to act as a receptor antagonist. This characteristic opens avenues for its application in treating conditions associated with receptor dysregulation.
Implications:
- Potential use in managing diseases where receptor antagonism could provide therapeutic benefits.
- Further studies are needed to elucidate specific receptors affected and the resulting pharmacological outcomes.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Active against multiple cancer cell lines | |
| Antituberculosis | Effective against M. tuberculosis | |
| Receptor Antagonism | Modulates specific receptors |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Notes |
|---|---|---|
| Substituent Position | Alters binding affinity and selectivity | Critical for potency |
| Fluorine Substitution | Enhances metabolic stability | Improves pharmacokinetics |
| Chlorine Presence | Influences lipophilicity and bioavailability | Important for cellular uptake |
Chemical Reactions Analysis
Core Reactivity Patterns
The compound’s pyrazolo-pyrido-pyrimidine backbone enables multiple reaction pathways:
Oxidation Reactions
-
The pyrimidine ring undergoes oxidation at electron-rich positions. For example:
-
Reaction with KMnO₄ in acidic conditions oxidizes the pyrido ring’s α-carbon to a ketone.
-
Selective oxidation of the methyl group at position 2 to a carboxylic acid occurs with CrO₃/H₂SO₄.
-
Reduction Reactions
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrido double bond, yielding a dihydro derivative .
"Reductive cleavage of the pyrimidine ring’s C=N bonds is achievable under high-pressure hydrogenation."
Electrophilic Substitution
-
Halogenation at unsubstituted positions (e.g., bromination with Br₂/FeBr₃) occurs on the pyrazole ring .
Functional Group Transformations
Ring-Opening and Rearrangement
-
Treatment with hot NaOH (10%) cleaves the pyrido ring, forming a pyrazolo-pyrimidine dicarboxylic acid .
-
Microwave-assisted cyclization with enaminones generates fused tetracyclic systems (e.g., pyrido[2,3-e]pyrazolo[3,4-b]quinolines) .
Regiochemical Selectivity
Studies on analogs reveal strong positional preferences:
-
Chlorophenyl Group : Resists electrophilic substitution due to deactivation.
-
Fluorophenyl Group : Undergoes para-directed nitration with HNO₃/H₂SO₄.
Stability and Degradation
-
Thermal Stability : Decomposes above 300°C without melting.
-
Photodegradation : UV light (254 nm) induces ring contraction, forming a benzimidazole derivative .
Comparative Reactivity Table
| Position | Reactivity | Dominant Pathway |
|---|---|---|
| Pyrazole C-5 | High | Electrophilic substitution |
| Pyrido C-8 | Moderate | Oxidation |
| Pyrimidine N-1 | Low | Alkylation |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo-Pyrimidinone Family
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The target compound’s 4-chlorophenyl and 2-fluorophenyl groups confer distinct electronic and steric properties compared to simpler methyl/chloro analogues (e.g., ).
Antiproliferative Activity :
- The target compound’s bulkier aryl groups may improve cellular uptake or target engagement .
- Pyrazolo-pyrimidinones with halogenated aryl groups (e.g., 4-Cl, 2-F) often exhibit enhanced kinase inhibition, as seen in related scaffolds targeting EGFR or VEGFR .
Research Findings and Methodological Context
- Cytotoxicity Assays : Compounds in were evaluated using SRB (sulforhodamine B) assays , which correlate well with cellular protein content and are suitable for high-throughput screening. The target compound should be tested similarly for standardized comparisons .
- Structural Characterization : Elemental analysis (e.g., C, H, N percentages) and spectral data (IR, ¹H NMR) were critical for confirming the identity of analogues in , and analogous rigor is recommended for the target compound .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: Synthesis of polycyclic pyrazolo-pyrimidine derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via cyclization of precursors (e.g., thiadiazole ring formation using sulfur/nitrogen sources and catalysts) . Key parameters to optimize include:
- Reaction Solvents: Polar aprotic solvents (e.g., pyridine, DMF) enhance cyclization efficiency .
- Catalysts: Acidic or basic catalysts (e.g., HCl, piperidine) improve intermediate stability .
- Temperature Control: Reflux conditions (100–120°C) are critical for ring closure .
- Purification: Column chromatography or recrystallization (e.g., ethanol/dioxane) achieves ≥98% purity .
Example Data from Analogous Syntheses :
| Compound Type | Yield (%) | Melting Point (°C) | Purification Method |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 62–70 | 221–268 | Ethanol recrystallization |
| Thiadiazolo-pyrimidine | 67 | 233–235 | Column chromatography |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Structural confirmation requires a combination of:
- 1H/13C NMR: Resolve aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm). For example, 2-methyl substituents in pyrazolo-pyrimidines show distinct singlet peaks .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 429.27 for C21H15Cl2FN4O) validate the molecular formula .
- X-ray Crystallography: Resolves regiochemical ambiguities (e.g., bond lengths: C–C = 1.355–1.469 Å in pyrazolo-pyrimidines) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, trifluoromethyl groups in similar compounds reduce HOMO-LUMO gaps by 0.5–1.0 eV, enhancing electrophilicity .
- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., kinases). Validate with in vitro assays (IC50 values) .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
Methodological Answer:
- Bioavailability Screening: Assess solubility (logP) and metabolic stability (e.g., liver microsome assays). Chlorophenyl/fluorophenyl groups may reduce solubility, requiring formulation adjustments .
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites. For example, methylpyrazolo derivatives often undergo hepatic oxidation .
- Dose-Response Re-evaluation: Test in vivo efficacy at higher doses if in vitro potency is low (e.g., EC50 < 1 µM) .
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Substituent Variation: Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance binding affinity. For example, fluorophenyl groups in pyrazolo-pyrimidines improve kinase inhibition by 2–3 fold .
- Scaffold Hybridization: Fuse pyrido[3,4-e]pyrimidine with azole rings to probe multi-target activity .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal stability?
Methodological Answer:
- Differential Scanning Calorimetry (DSC): Compare decomposition onset temperatures (Td) across studies. Variations may arise from impurities (e.g., ≤2% impurities reduce Td by 10–15°C) .
- Thermogravimetric Analysis (TGA): Quantify mass loss steps. For example, methylpyrazolo derivatives typically show 5–10% mass loss at 200–250°C .
Experimental Design Considerations
Q. What controls are essential for biological activity assays?
Methodological Answer:
- Positive Controls: Use established inhibitors (e.g., staurosporine for kinase assays) .
- Solvent Controls: DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Replicate Design: Use ≥4 replicates (as in randomized block designs for environmental studies) to ensure statistical power .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
